molecular formula C23H22N2O2 B14990612 2-(1-phenoxyethyl)-1-(2-phenoxyethyl)-1H-benzimidazole

2-(1-phenoxyethyl)-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B14990612
M. Wt: 358.4 g/mol
InChI Key: QUMYDBFAFPXMRM-UHFFFAOYSA-N
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Description

2-(1-PHENOXYETHYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse range of applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features two phenoxyethyl groups attached to a benzodiazole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-PHENOXYETHYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Phenoxyethyl Bromide: Phenol is reacted with ethylene bromide in the presence of a base such as potassium carbonate to form phenoxyethyl bromide.

    Nucleophilic Substitution: The phenoxyethyl bromide is then reacted with 2-aminobenzonitrile under nucleophilic substitution conditions to form the intermediate 2-(1-phenoxyethyl)-1H-benzimidazole.

    Further Substitution: The intermediate is further reacted with another equivalent of phenoxyethyl bromide to yield the final product, 2-(1-PHENOXYETHYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-PHENOXYETHYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl groups can be oxidized to form corresponding phenoxyacetic acids.

    Reduction: The benzodiazole core can be reduced under specific conditions to form dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Phenoxyacetic acids.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-PHENOXYETHYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-PHENOXYETHYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyethyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethylbenzimidazole: Lacks the second phenoxyethyl group, potentially altering its chemical and biological properties.

    1-Phenoxyethyl-2-phenoxybenzimidazole: Similar structure but different substitution pattern, which may affect its reactivity and applications.

Uniqueness

2-(1-PHENOXYETHYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of two phenoxyethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may offer advantages in terms of binding affinity and selectivity in biological systems.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(1-phenoxyethyl)-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C23H22N2O2/c1-18(27-20-12-6-3-7-13-20)23-24-21-14-8-9-15-22(21)25(23)16-17-26-19-10-4-2-5-11-19/h2-15,18H,16-17H2,1H3

InChI Key

QUMYDBFAFPXMRM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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